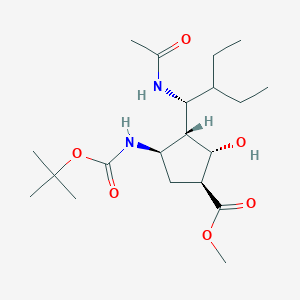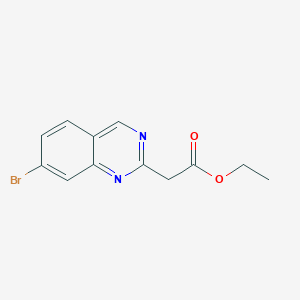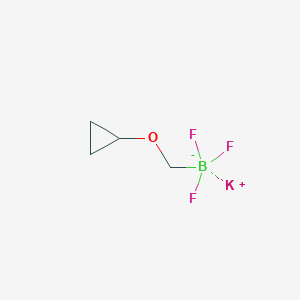
Cbz-1-Amino-1-cyclopropanecarbonitrile
Descripción general
Descripción
Cbz-1-Amino-1-cyclopropanecarbonitrile is a chemical compound with the CAS Number: 1159735-22-4 . Its molecular weight is 216.24 and its IUPAC name is benzyl 1-cyanocyclopropylcarbamate . It is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of Cbz-1-Amino-1-cyclopropanecarbonitrile is represented by the linear formula: C12H12N2O2 . The InChI code for this compound is 1S/C12H12N2O2/c13-9-12(6-7-12)14-11(15)16-8-10-4-2-1-3-5-10/h1-5H,6-8H2,(H,14,15) .Physical And Chemical Properties Analysis
Cbz-1-Amino-1-cyclopropanecarbonitrile is a solid at room temperature . It should be stored in a dark place, sealed in dry, at room temperature .Aplicaciones Científicas De Investigación
Methodology Development
The use of Cbz (benzyloxycarbonyl) as a protective group in amino compounds is a significant area of study. Hernandez et al. (2003) described a mild procedure for the selective cleavage of an alkoxycarbonyl group (such as Boc or CBz) in N,N-dicarbamoyl-protected amino compounds using lithium bromide. This method is particularly useful for Cbz-selective cleavage in N,N-Ts,Cbz-diprotected amines and presents an improvement over other methodologies, supported by ab initio calculations for rationalization of selectivity (Hernandez, Ramirez, & Martín, 2003).
Synthesis of Functionalized Molecules
The synthesis of N-Cbz-protected 2-aminoalkanesulfonyl chlorides with functionalized side chains was explored by Abdellaoui et al. (2017). These compounds serve as building blocks for sulfonopeptides, which are important as receptor ligands and enzyme inhibitors. The synthesis involves a radical addition of xanthates to benzyl N-allylcarbamate and subsequent oxidative chlorination, highlighting a convenient strategy for synthesizing these functionalized molecules (Abdellaoui, Chen, & Xu, 2017).
Protection and Deprotection in Amino Acids Synthesis
Kumar et al. (2006) discussed the protection of amines/amino acids with Cbz-Cl in the aqueous phase, utilizing β-cyclodextrin as a catalyst. This method offers high yields at room temperature without forming by-products, marking an advancement over existing methods for protecting amines and amino acids (Kumar, Reddy, Narender, Surendra, Nageswar, & Rao, 2006).
Peptide Synthesis
The efficient preparation of di- and tripeptides via the coupling of N-(Cbz- or Fmoc-α-aminoacyl)benzotriazoles with unprotected amino acids or dipeptides was explored by Katritzky et al. (2006). This approach utilized various N-protected peptidoylbenzotriazoles and yielded chirally pure peptides, demonstrating the utility of Cbz in the synthesis and protection of peptides during synthesis (Katritzky, Angrish, & Suzuki, 2006).
Material Science
In material science, Chen et al. (2014) reported the synthesis of lysine-derived polyesters bearing pendant carbobenzyloxy (Cbz)-protected amino groups through ring-opening polymerization. These polyesters exhibited excellent cell compatibility, indicating potential for biomedical applications (Chen, Lai, Xiao, Tian, Chen, Tao, & Wang, 2014).
Safety And Hazards
The compound is labeled with the GHS07 pictogram . The signal word for this compound is "Warning" . Hazard statements include H302, indicating that it may be harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propiedades
IUPAC Name |
benzyl N-(1-cyanocyclopropyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c13-9-12(6-7-12)14-11(15)16-8-10-4-2-1-3-5-10/h1-5H,6-8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKPPFSCYFICDPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cbz-1-Amino-1-cyclopropanecarbonitrile | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[(2-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl)methyl]thio}propanoic acid](/img/structure/B1456834.png)
![2-Oxaspiro[3.3]heptane-6,6-diyldimethanol](/img/structure/B1456839.png)

![4-(5-methyl-2-thienyl)-4,4a-dihydro-1H-pyrimido[4,5-b]indol-2-amine](/img/structure/B1456841.png)

![N-[(4-cyanophenyl)methyl]-6-(piperazin-1-yl)hexanamide dihydrochloride](/img/structure/B1456846.png)
![Spiro[3.3]heptan-1-OL](/img/structure/B1456847.png)

![11-methyl-3-(5-methyl-2-furyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B1456850.png)




![(5-Bromoimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1456856.png)